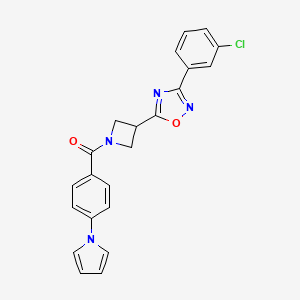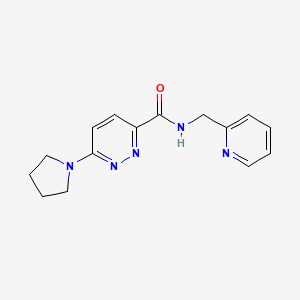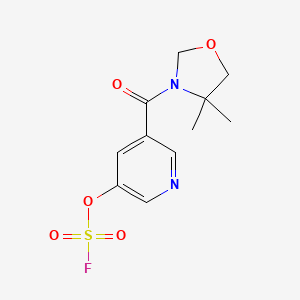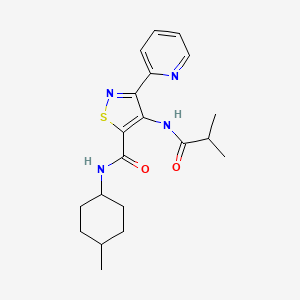
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-mercapto-1,3,4-thiadiazole (AMT) is a compound that has been used in the synthesis of various new compounds . It is part of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities .
Synthesis Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has been investigated in the presence of electrochemically generated p-benzoquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated via cyclic voltammetry at a glassy carbon electrode and in an acetic acid buffer/ethanol solution mixture . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Compounds incorporating the 1,3,4-thiadiazole moiety, such as those derived from "2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide," have been synthesized for antimicrobial applications. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Crystal Engineering and Material Science
The crystal engineering of gold(I) thiolate compounds based on 1,3,4-thiadiazole derivatives has been explored, showcasing the importance of these compounds in material science. The study investigated the formation of hydrogen-bonded frameworks in crystal lattices, indicating the utility of 1,3,4-thiadiazole derivatives in designing novel materials with specific crystal properties (Tzeng et al., 1999).
Synthesis Methodologies
Innovative synthesis methodologies for 1,3,4-thiadiazole derivatives have been developed, offering potential routes for producing compounds with various applications. For example, the microwave-promoted synthesis of 1,2,4-triazole derivatives from related thiadiazole compounds has been reported, demonstrating the efficiency and versatility of microwave-assisted synthesis in generating compounds with potential antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been investigated as corrosion inhibitors, particularly in the context of protecting metals in aggressive environments. Studies on amino-mercapto-thiadiazol and methyl-mercapto-thiadiazol derivatives revealed their efficiency as copper corrosion inhibitors in chloride solutions, highlighting the application of these compounds in extending the lifespan of metal components in various industries (Blajiev et al., 2004).
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of the drug acetazolamide . Acetazolamide primarily targets carbonic anhydrase, an enzyme crucial for the regulation of pH and fluid balance in the body .
Mode of Action
Acetazolamide works by inhibiting the carbonic anhydrase enzyme, reducing the rate of bicarbonate formation and subsequently decreasing fluid transport across certain biological membranes .
Biochemical Pathways
As an intermediate in the synthesis of acetazolamide, it may indirectly influence the bicarbonate buffering system and fluid balance in the body .
Result of Action
As an intermediate in the synthesis of Acetazolamide, its primary role is likely in the production of this drug, which has well-documented effects on reducing intraocular pressure and treating certain types of seizures .
Action Environment
Like all chemical reactions, the synthesis of this compound from its precursors would be expected to be influenced by factors such as temperature, ph, and the presence of catalysts .
Propriétés
IUPAC Name |
2-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5(4-2)6(12)9-7-10-11-8(13)14-7/h5H,3-4H2,1-2H3,(H,11,13)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWNXXERNBUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)


![2-(2,4-dimethylphenyl)-5-({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2757561.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)



![3-Fluorosulfonyloxy-5-[(2-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2757571.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![6-(3-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2757577.png)
![N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2757579.png)